芦丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

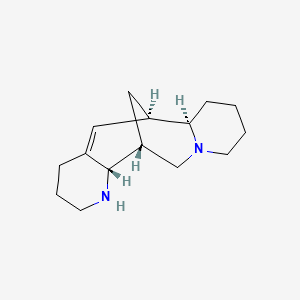

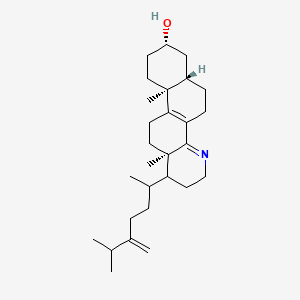

Aloperine is a quinolizidine-type alkaloid that was first isolated from the seeds and leaves of the medicinal plant Sophora alopecuroides L. This compound has been used in traditional herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . Aloperine has garnered significant attention in recent years for its therapeutic potential in various pathological conditions, including cancer, viral diseases, and cardiovascular and inflammatory disorders .

科学研究应用

Aloperine has been widely investigated for its therapeutic activities in various fields:

Chemistry: In chemistry, aloperine is studied for its unique chemical structure and reactivity. Researchers explore its potential as a starting material for synthesizing new compounds with improved pharmacological properties .

Biology: In biological research, aloperine is used to study its effects on cellular processes such as cell cycle arrest, apoptosis, and autophagy. It has been found to modulate various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways .

Medicine: In medicine, aloperine is investigated for its potential to treat various diseases, including cancer, viral infections, and cardiovascular and inflammatory disorders. Its anti-inflammatory and antioxidant properties make it a promising candidate for developing new therapeutic agents .

Industry: In the industrial sector, aloperine is used in the development of pharmaceuticals and nutraceuticals. Its wide range of biological activities makes it a valuable compound for creating products that promote health and well-being .

作用机制

Aloperine is an alkaloid found in the seeds and leaves of the medicinal plant Sophora alopecuroides L . It has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties .

Target of Action

Aloperine’s primary targets include various cellular processes and signaling pathways. It has been found to be associated with the modulation of various signaling pathways in different diseases . Aloperine targets lysosomes directly in glioma cells .

Mode of Action

Aloperine exerts therapeutic effects through triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It inhibits the fusion of autophagosomes with lysosomes and the autophagic flux, leading to the accumulation of sequestosome-1 (SQSTM1) and production of reactive oxygen species (ROS), thereby inducing tumor cell apoptosis and preventing tumor growth .

Biochemical Pathways

Aloperine affects various critical biological processes and signaling mechanisms, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways . It induces cell apoptosis and suppresses tumor migration through these signaling pathways .

Result of Action

Aloperine inhibits the proliferation of GBM cells by cell cycle arrest and apoptosis . It also induces paraptosis in GBM, verified by classical gene expression changes . Aloperine has been proven to be an effective therapeutic agent against many human pathological conditions, including cancer, viral diseases, and cardiovascular and inflammatory disorders .

Action Environment

生化分析

Biochemical Properties

Aloperine interacts with various enzymes, proteins, and other biomolecules. It is reported to exert therapeutic effects through triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It has also been found to be associated with the modulation of various signaling pathways in different diseases .

Cellular Effects

Aloperine has a significant impact on various types of cells and cellular processes. It influences cell function by triggering various biological processes, including cell cycle arrest, apoptosis, autophagy, suppressing cell migration, and invasion . It also modulates various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways .

Molecular Mechanism

Aloperine exerts its effects at the molecular level through various mechanisms. It is associated with the modulation of various signaling pathways, including the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways . It also inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of sequestosome-1 (SQSTM1) and production of reactive oxygen species (ROS), thereby inducing tumor cell apoptosis and preventing tumor growth .

Dosage Effects in Animal Models

The effects of Aloperine vary with different dosages in animal models. Chronic constriction injury (CCI) mediated neuropathic pain mice models were given Aloperine treatment, which produced antinociceptive effects .

Metabolic Pathways

Aloperine is involved in various metabolic pathways. It modulates the PI3K/Akt/mTOR pathway by upregulating or downregulating the levels of participants of this pathway . Aloperine treatment causes inhibition and activation of PI3K/Akt/mTOR to suppress multiple tumors’ growth and reduce the harmful effects of injurious conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of aloperine involves several steps, starting from the extraction of the compound from the seeds and leaves of Sophora alopecuroides L. The identified absolute stereochemical structure and configuration of aloperine are crucial for understanding the engaged biological processes and the synthesis of aloperine-based derivatives . The synthetic routes typically involve the isolation of the alkaloid followed by purification processes to obtain the pure compound.

Industrial Production Methods: Industrial production of aloperine involves large-scale extraction from Sophora alopecuroides L. plants. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The crude extract is then subjected to various purification techniques, such as chromatography, to isolate aloperine in its pure form .

化学反应分析

Types of Reactions: Aloperine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further research.

Common Reagents and Conditions: Common reagents used in the reactions involving aloperine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions involving aloperine include various derivatives that have been studied for their enhanced pharmacological activities. These derivatives are often tested for their efficacy in treating different diseases, including cancer and inflammatory disorders .

相似化合物的比较

Aloperine is unique among quinolizidine alkaloids due to its broad spectrum of biological activities. Similar compounds include sophoridine, sophocarpine, matrine, oxymatrine, and cytisine . While these compounds also exhibit pharmacological properties, aloperine stands out for its potent anti-inflammatory, antioxidant, antibacterial, and antiviral effects .

属性

CAS 编号 |

56293-29-9 |

|---|---|

分子式 |

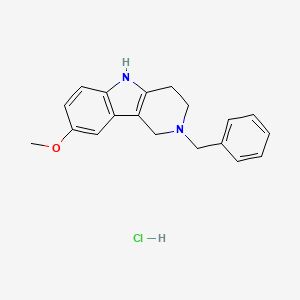

C15H24N2 |

分子量 |

232.36 g/mol |

IUPAC 名称 |

(1R,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |

InChI |

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12?,13-,14-,15-/m1/s1 |

InChI 键 |

SKOLRLSBMUGVOY-KBUZWXASSA-N |

手性 SMILES |

C1CCN2C[C@H]3CC([C@H]2C1)C=C4[C@H]3NCCC4 |

SMILES |

[H][C@@]1([C@@](C2)([H])C=C(CCCN3)[C@]3([H])[C@@]2([H])C4)N4CCCC1 |

规范 SMILES |

C1CCN2CC3CC(C2C1)C=C4C3NCCC4 |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-epi-aloperine Alop1 compound aloperine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

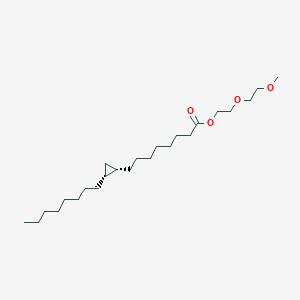

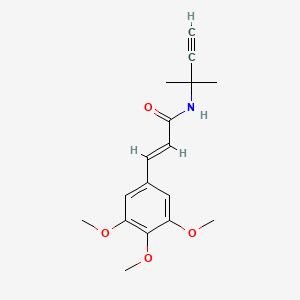

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)

![4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B1664725.png)